molecular formula C12H13F3N2O B6041421 3-[4-(dimethylamino)phenyl]-4,4,4-trifluoro-3-hydroxybutanenitrile

3-[4-(dimethylamino)phenyl]-4,4,4-trifluoro-3-hydroxybutanenitrile

Cat. No.: B6041421
M. Wt: 258.24 g/mol
InChI Key: ONMRSWFNBAHCFR-UHFFFAOYSA-N
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Description

3-[4-(dimethylamino)phenyl]-4,4,4-trifluoro-3-hydroxybutanenitrile is an organic compound characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a trifluoromethyl group and a hydroxybutanenitrile moiety

Properties

IUPAC Name

3-[4-(dimethylamino)phenyl]-4,4,4-trifluoro-3-hydroxybutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O/c1-17(2)10-5-3-9(4-6-10)11(18,7-8-16)12(13,14)15/h3-6,18H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMRSWFNBAHCFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CC#N)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(dimethylamino)phenyl]-4,4,4-trifluoro-3-hydroxybutanenitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with trifluoroacetic acid and a suitable nitrile source under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The purification process typically involves recrystallization or chromatographic techniques to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-[4-(dimethylamino)phenyl]-4,4,4-trifluoro-3-hydroxybutanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[4-(dimethylamino)phenyl]-4,4,4-trifluoro-3-hydroxybutanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3-[4-(dimethylamino)phenyl]-4,4,4-trifluoro-3-hydroxybutanenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For instance, it may inhibit certain enzymes involved in metabolic processes or interact with cellular receptors to induce specific biological responses.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-one: A chalcone derivative with similar structural features but different functional groups.

    4-(dimethylamino)benzaldehyde: A precursor in the synthesis of the target compound.

    4-(dimethylamino)phenylacetonitrile: Another nitrile derivative with a dimethylamino group.

Uniqueness

3-[4-(dimethylamino)phenyl]-4,4,4-trifluoro-3-hydroxybutanenitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound in various research applications.

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